![molecular formula C11H12F4N2O2 B12109235 Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- CAS No. 1152591-60-0](/img/structure/B12109235.png)
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group attached to a 4-aminophenyl ring, which is further substituted with a 2-(2,2,3,3-tetrafluoropropoxy) group. The unique structural features of this compound make it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- typically involves the following steps:
Formation of the 4-aminophenyl intermediate: This can be achieved through nitration of aniline followed by reduction.
Introduction of the acetamide group: The 4-aminophenyl intermediate is then reacted with acetic anhydride or acetyl chloride under basic conditions to form the acetamide derivative.
Attachment of the tetrafluoropropoxy group: The final step involves the reaction of the acetamide derivative with a suitable fluorinated alkylating agent under controlled conditions to introduce the 2-(2,2,3,3-tetrafluoropropoxy) group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the development of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated group may enhance its binding affinity or selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-aminophenyl)-: Lacks the fluorinated alkyl group.
Acetamide, N-(4-nitrophenyl)-: Contains a nitro group instead of an amino group.
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluorobutoxy)-: Similar structure with a different fluorinated alkyl group.
Uniqueness
The presence of the 2-(2,2,3,3-tetrafluoropropoxy) group in Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- imparts unique chemical and physical properties, such as increased lipophilicity and potential for enhanced biological activity.
Eigenschaften
CAS-Nummer |
1152591-60-0 |
---|---|
Molekularformel |
C11H12F4N2O2 |
Molekulargewicht |
280.22 g/mol |
IUPAC-Name |
N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)acetamide |
InChI |
InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-9(18)17-8-3-1-7(16)2-4-8/h1-4,10H,5-6,16H2,(H,17,18) |
InChI-Schlüssel |
PZCGSOHLNMXEQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)NC(=O)COCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.